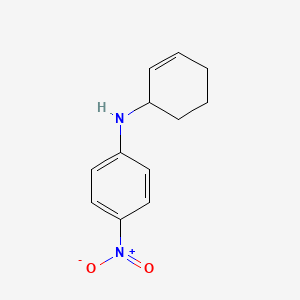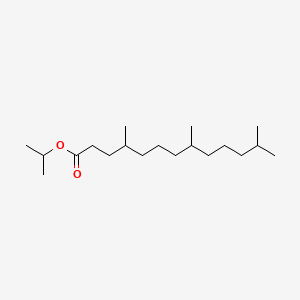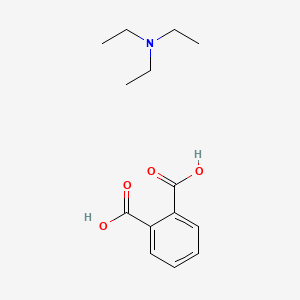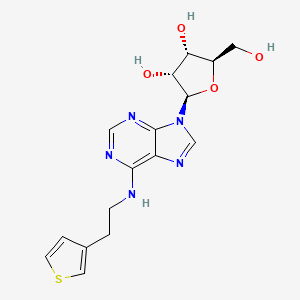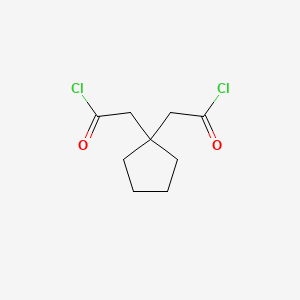
1-Chloro-N,N,N',N'-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to two phenoxy groups and a chlorine atom, along with two N,N,N’,N’-tetramethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine typically involves the reaction of phosphorus trichloride with N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-Chloro-N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, ensures the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
Oxidation Reactions: The phosphorus atom can undergo oxidation to form phosphine oxides or other higher oxidation state compounds.
Reduction Reactions: The compound can be reduced under specific conditions to yield different phosphorus-containing species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents, such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used. The reactions are conducted in an inert atmosphere to prevent unwanted side reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. The reactions are performed under anhydrous conditions to avoid hydrolysis.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chlorine atom.
Oxidation Reactions: Phosphine oxides or other oxidized phosphorus compounds.
Reduction Reactions: Reduced phosphorus species with lower oxidation states.
Wissenschaftliche Forschungsanwendungen
1-Chloro-N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus metabolism.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting phosphorus-related enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine involves its interaction with molecular targets, such as enzymes or receptors, through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, whether in a chemical reaction or a biological system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine: Lacks the chlorine atom, leading to different reactivity and applications.
1-Chloro-N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine: Similar structure but with different substituents on the phosphorus atom.
N,N,N’,N’-Tetramethylformamidinium chloride: Contains a formamidinium group instead of the diphenoxy groups.
Uniqueness
1-Chloro-N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine is unique due to the presence of both chlorine and diphenoxy groups bonded to the phosphorus atom. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
111704-88-2 |
|---|---|
Molekularformel |
C16H22ClN2O2P |
Molekulargewicht |
340.78 g/mol |
IUPAC-Name |
N-[chloro-(dimethylamino)-diphenoxy-λ5-phosphanyl]-N-methylmethanamine |
InChI |
InChI=1S/C16H22ClN2O2P/c1-18(2)22(17,19(3)4,20-15-11-7-5-8-12-15)21-16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChI-Schlüssel |
FJKVPOGJIMTHSW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)P(N(C)C)(OC1=CC=CC=C1)(OC2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



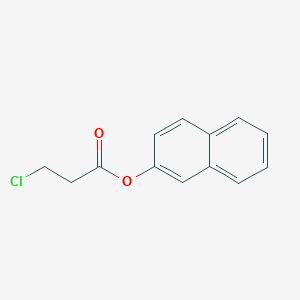
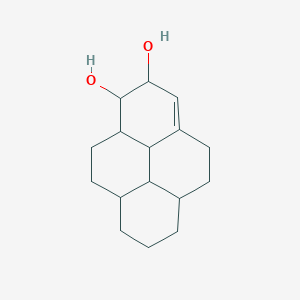
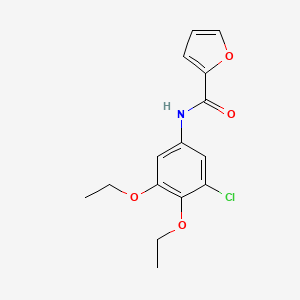
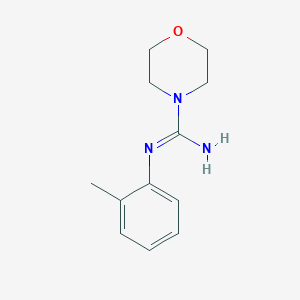

![3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14334377.png)
![2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14334384.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro-](/img/structure/B14334390.png)
